Product packaging for 27-oxo-fusidic Acid(Cat. No.:)

27-oxo-fusidic Acid

Cat. No.: B13856863
M. Wt: 530.7 g/mol
InChI Key: OZMOUWFCJHVIQT-BHIQXYLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Fusidane Antibiotic Class

The fusidane antibiotic class is a relatively small but significant group of natural products. cjnmcpu.com Notable members of this family include fusidic acid, helvolic acid, and cephalosporin (B10832234) P1. cjnmcpu.comoup.com These compounds share a common biosynthetic origin, arising from the cyclization of (3S)-2,3-oxidosqualene. oup.comresearchgate.net The structural diversity within the class is generated by various enzymatic modifications such as oxidation, substitution, and dehydrogenation of the core fusidane skeleton. cjnmcpu.com This class of antibiotics is clinically important, with fusidic acid being the only triterpene-derived antibiotic currently in clinical use. cjnmcpu.combvsalud.org The continued emergence of antibiotic resistance has led to a renewed scientific focus on "old antibiotics" like the fusidanes, exploring their potential against contemporary multi-drug resistant pathogens. cjnmcpu.combvsalud.org

Overview of Fusidic Acid as a Parent Compound

Fusidic acid is the most well-known and clinically utilized member of the fusidane antibiotic family. bvsalud.orgwikipedia.org First isolated in 1960 from the fermentation broth of the fungus Fusidium coccineum, it was introduced into clinical practice in 1962. wikipedia.orginvivochem.com It has also been isolated from other fungi, including Mucor ramannianus and species of Acremonium and Isaria. wikipedia.org

Chemically, fusidic acid is a tetracyclic triterpenoid (B12794562) with a molecular formula of C31H48O6. wikipedia.orgnih.gov Its structure features a steroid nucleus but it does not exhibit steroidal activity. nih.gov Key structural characteristics include an acetoxy group at the C-16 position, a carboxylic acid side chain, and hydroxyl groups at C-3 and C-11. cjnmcpu.comnih.gov Fusidic acid functions as a bacteriostatic agent by inhibiting bacterial protein synthesis. invivochem.comdrugbank.com It achieves this by binding to the elongation factor G (EF-G) on the ribosome, thereby preventing the translocation step in protein synthesis. wikipedia.orgdrugbank.com This mechanism of action is distinct from many other antibiotic classes, which contributes to its low cross-resistance. nih.gov

Significance of Oxidized Fusidic Acid Metabolites in Natural Systems

In natural biological systems, particularly within the producing fungi and in mammals, fusidic acid undergoes metabolic transformations, leading to the formation of various oxidized metabolites. nih.govresearchgate.net These oxidative processes are a natural detoxification or modification pathway. The oxidation can occur at different positions on the fusidic acid molecule, leading to a variety of derivatives. nih.gov

One such derivative is 27-oxo-fusidic acid. pharmaffiliates.comchemicalbook.com This compound is a metabolite of fusidic acid, indicating that it is formed through biological processes acting upon the parent molecule. chemicalbook.com The formation of this compound involves the oxidation of the side chain of fusidic acid. nih.govnih.gov Specifically, it is a product of the oxidation of a methyl group to an aldehyde. nih.gov The study of such metabolites is crucial for understanding the biotransformation pathways of fusidic acid and can provide insights into the structure-activity relationships of this antibiotic class. nih.govresearchgate.net Research has shown that the fungus Cunninghamella echinulata can convert fusidic acid into several oxidized metabolites, including those hydroxylated at the C-26 and C-27 positions, which are precursors to the aldehyde and carboxylic acid forms. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O7 B13856863 27-oxo-fusidic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H46O7

Molecular Weight

530.7 g/mol

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid

InChI

InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8?,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1

InChI Key

OZMOUWFCJHVIQT-BHIQXYLPSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C=O)\C(=O)O)OC(=O)C)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C

Origin of Product

United States

Occurrence and Isolation of 27 Oxo Fusidic Acid

Discovery of 27-oxo-fusidic Acid as a Biotransformation Product

The compound this compound is not a naturally occurring primary metabolite but rather emerges as a product of biotransformation from its parent compound, fusidic acid. Fusidic acid is a well-known antibiotic produced by the fungus Fusidium coccineum. mdpi.comnih.gov The discovery of this compound is intrinsically linked to studies investigating the metabolic fate of fusidic acid when exposed to various microorganisms.

Scientific investigations into the biotransformation of fusidic acid by different microbial species have led to the identification of several metabolites, including this compound. These studies are often conducted to mimic the metabolic processes that might occur in mammals or to discover novel derivatives with potentially altered biological activities. The process typically involves incubating fusidic acid with a selected microorganism and then isolating and identifying the resulting metabolic products. Through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), researchers have been able to elucidate the chemical structures of these metabolites, confirming the oxidation of the C-27 methyl group of fusidic acid to an aldehyde, thus forming this compound.

Microbial Sources Implicated in its Production

The production of this compound has been primarily attributed to the metabolic activity of specific filamentous fungi. Notably, research has demonstrated that the fungus Cunninghamella echinulata is proficient in the biotransformation of fusidic acid. mdpi.comnih.govcjnmcpu.com When fusidic acid is introduced into cultures of C. echinulata, the fungus is capable of oxidizing the side chain of the fusidic acid molecule. mdpi.comnih.gov

This biotransformation is part of the fungus's broader metabolic capability to modify xenobiotic compounds, a process that is of significant interest in drug metabolism studies. The use of microbial models like Cunninghamella species is a well-established method for investigating the potential metabolic pathways of drugs in a manner that can simulate mammalian metabolism. nih.gov

Characterization of Co-occurring Fusidic Acid Metabolites

During the biotransformation of fusidic acid by microorganisms such as Cunninghamella echinulata, this compound is not the sole metabolite produced. A number of other related compounds are also formed and have been isolated and characterized. These co-occurring metabolites provide insight into the stepwise enzymatic reactions that the parent compound undergoes.

One of the key metabolites identified alongside this compound is 27-hydroxyfusidic acid . mdpi.comnih.govcjnmcpu.com This compound is an intermediate in the oxidation pathway, where the C-27 methyl group of fusidic acid is first hydroxylated to form the alcohol, which is then further oxidized to the aldehyde (this compound).

Another related metabolite is 26-hydroxyfusidic acid , indicating that hydroxylation can also occur at the adjacent C-26 position of the fusidic acid side chain. mdpi.comnih.govcjnmcpu.com Further oxidation of the side chain can lead to the formation of 26-carboxyfusidic acid . cjnmcpu.com In some instances, a minor metabolite, 3-O-formyl-27-hydroxyfusidic acid , has also been isolated. researchgate.net

Beyond the side chain modifications, other biotransformation products of fusidic acid have been identified from various microbial sources. These include hydroxylations on the steroid-like nucleus, such as 6β-hydroxyfusidic acid and 7β-hydroxyfusidic acid , produced by Cunninghamella elegans. researchgate.net Additionally, 3-ketofusidic acid has been identified as a product of oxidation at the C-3 position by Corynebacterium simplex. cjnmcpu.comdrugbank.com

The table below summarizes the key metabolites of fusidic acid that have been identified from microbial biotransformation studies.

Metabolite NamePrecursorProducing Microorganism(s)Key Transformation
This compound27-hydroxyfusidic acidCunninghamella echinulataOxidation of C-27 alcohol to aldehyde
27-hydroxyfusidic acidFusidic acidCunninghamella echinulataHydroxylation at C-27
26-hydroxyfusidic acidFusidic acidCunninghamella echinulataHydroxylation at C-26
26-carboxyfusidic acidFusidic acidCunninghamella echinulataOxidation at C-26 to a carboxylic acid
3-O-formyl-27-hydroxyfusidic acid27-hydroxyfusidic acidCunninghamella echinulataFormylation at 3-OH group
6β-hydroxyfusidic acidFusidic acidCunninghamella elegansHydroxylation at C-6
7β-hydroxyfusidic acidFusidic acidCunninghamella elegansHydroxylation at C-7
3-ketofusidic acidFusidic acidCorynebacterium simplexOxidation of C-3 alcohol to ketone

Biosynthetic and Biotransformational Pathways

Enzymatic Pathways Leading to 27-Oxidation of Fusidic Acid

The formation of 27-oxo-fusidic acid from fusidic acid is a multi-step enzymatic process. The primary reaction is an oxidation that occurs at the C-27 position of the fusidic acid side chain. nih.govnih.gov This transformation is a hallmark of microbial metabolism, which often serves as a model for the phase-1 mammalian metabolism of xenobiotics. nih.gov

The pathway typically begins with the hydroxylation of the C-27 methyl group to form 27-hydroxyfusidic acid. nih.govnih.govtemple.edu This initial oxygenation is a critical step, introducing a hydroxyl group that is then susceptible to further oxidation. Subsequent enzymatic action oxidizes the newly formed alcohol to an aldehyde, yielding this compound. nih.govresearchid.co This sequence of hydroxylation followed by oxidation is a common biochemical route for the metabolism of methyl groups.

Role of Specific Microorganisms in Fusidic Acid Biotransformation to this compound

Several microorganisms have been investigated for their ability to biotransform fusidic acid, with certain fungi being particularly proficient. nih.gov

Cunninghamella echinulata-Mediated Transformations

The fungus Cunninghamella echinulata has been identified as a highly effective agent for the biotransformation of fusidic acid. nih.govresearchgate.net Specifically, Cunninghamella echinulata NRRL 1382 has demonstrated the ability to convert fusidic acid into several metabolites, including those oxidized at the C-27 position. nih.govnih.govtemple.edu Studies have shown that this fungus can mediate both the initial hydroxylation at C-27 to produce 27-hydroxyfusidic acid and the subsequent oxidation to other derivatives. nih.govacgpubs.org

In addition to oxidation at C-27, C. echinulata is also capable of other transformations of the fusidic acid molecule, such as formylation. acgpubs.orgresearchgate.net For instance, minor metabolites like 3-O-formyl-27-hydroxyfusidic acid have been isolated from cultures of C. echinulata fed with fusidic acid. acgpubs.orgacgpubs.org This indicates a versatile enzymatic machinery within this fungus capable of multiple site-specific modifications.

Other Fungal and Microbial Biotransformation Systems

While Cunninghamella echinulata is a prominent example, other microbial systems also play a role in the biotransformation of fusidic acid. Various fungi and bacteria can mediate a range of reactions, including hydroxylation, oxidation, and deacetylation at different positions on the fusidic acid scaffold. nih.govresearchgate.netresearchgate.net For example, Cunninghamella elegans has been shown to hydroxylate ring B of fusidic acid. researchgate.net The bacterium Streptomyces lividans possesses an enzyme that inactivates fusidic acid by removing the acetyl group at the C-16 position. nih.gov These findings highlight the diverse metabolic capabilities of microorganisms in modifying fusidic acid.

Hydroxylation and Subsequent Oxidation Reactions at C-27

The conversion of fusidic acid to this compound is a clear example of a two-step oxidation process.

Hydroxylation at C-27 : The initial enzymatic step is the hydroxylation of the C-27 methyl group of fusidic acid. This reaction converts the methyl group into a primary alcohol, forming 27-hydroxyfusidic acid. nih.govnih.gov This mono-oxygenation is a crucial activating step. nih.gov

Oxidation to Aldehyde : The intermediate, 27-hydroxyfusidic acid, is then further oxidized. The primary alcohol at C-27 is converted into an aldehyde, resulting in the formation of this compound. nih.govresearchid.co

This sequential oxidation pathway is a common theme in the microbial metabolism of fusidic acid's side chain. nih.gov

Investigating Enzyme Systems Involved in Site-Specific Oxidations

The enzymes responsible for the site-specific oxidation of fusidic acid are of significant interest. While the specific enzymes from Cunninghamella echinulata that catalyze the C-27 oxidation have not been fully isolated and characterized, they are believed to be part of the cytochrome P450 monooxygenase family. These enzymes are well-known for their role in the oxidation of a wide variety of substrates, including steroids and xenobiotics.

In other microorganisms, different enzyme systems have been identified. For instance, Streptomyces lividans produces an extracellular esterase that specifically targets the C-16 acetyl group of fusidic acid, leading to its inactivation through spontaneous lactonization. nih.gov The study of these diverse enzyme systems provides insight into the molecular mechanisms of fusidic acid biotransformation and the potential for enzymatic synthesis of novel derivatives. google.com

Research Findings on Fusidic Acid Biotransformation

Metabolites of Fusidic Acid from Cunninghamella echinulata NRRL 1382
Compound NameModification from Fusidic AcidReference
27-hydroxyfusidic acidHydroxylation at C-27 nih.govnih.gov
(24Z)-26-hydroxyfusidic acidHydroxylation at C-26 nih.govresearchgate.net
(24Z)-26-formylfusidic acidOxidation of C-26 to an aldehyde researchgate.net
26-carboxyfusidic acidOxidation of C-26 to a carboxylic acid researchgate.net
3-O-formyl-27-hydroxyfusidic acidFormylation at C-3 and hydroxylation at C-27 acgpubs.orgresearchgate.net

Chemical Synthesis and Derivatization Studies

Laboratory Synthesis of 27-oxo-fusidic Acid

The direct laboratory synthesis of this compound is not extensively detailed in the reviewed literature. However, its formation is often discussed in the context of metabolic and biotransformation studies. For instance, microbial oxidation of fusidic acid has been shown to yield hydroxylated derivatives at the C-26 and C-27 positions. Specifically, the fungus Cunninghamella echinulata is known to convert fusidic acid into 27-hydroxyfusidic acid. nih.govnih.gov Subsequent oxidation of this hydroxyl group would logically lead to the formation of this compound. While direct chemical synthesis protocols are not provided, this biosynthetic pathway suggests that a selective oxidation of the C-27 methyl group on the fusidic acid side chain is the key transformation required.

Synthetic Methodologies for Fusidic Acid Derivatives Relevant to C-27 Oxidation

The synthesis of fusidic acid derivatives has been a subject of considerable interest to overcome limitations such as a narrow antibacterial spectrum and the development of resistance. nih.govcjnmcpu.com These synthetic efforts, while not always directly targeting the C-27 position, provide a valuable toolkit of methodologies that could be adapted for the synthesis of this compound and its analogues.

Modification of the C-21 Carboxylic Acid Group

The carboxylic acid at C-21 is a common site for modification to create fusidic acid derivatives with altered properties. frontiersin.orgresearchgate.net

Esterification and Amidation: The C-21 carboxylic acid has been converted into a variety of esters and amides. nih.govresearchgate.netaphrc.org These modifications have been explored to enhance antiplasmodial and antimycobacterial activities. frontiersin.orgresearchgate.net For instance, a series of C-21 amide derivatives showed promising activity against Mycobacterium tuberculosis. researchgate.net These reactions typically involve standard coupling procedures and demonstrate that the C-21 position is readily accessible for chemical manipulation.

Bioisosteres: The carboxylic acid has also been replaced with various bioisosteres to probe the structural requirements for biological activity. frontiersin.org

These modifications highlight the robustness of the fusidic acid scaffold to chemical transformations at the C-21 position, a strategy that would be necessary to protect this functional group during any planned oxidation at C-27.

Derivatization at Hydroxyl Groups (C-3, C-11, C-16)

Fusidic acid possesses hydroxyl groups at the C-3 and C-11 positions and an acetoxy group at C-16, all of which have been targets for derivatization. nih.gov

Oxidation: Selective oxidation of the hydroxyl groups has been achieved. For example, the Corey oxidation procedure, using N-chlorosuccinimide–dimethyl sulphide, allows for the stereoselective oxidation of the C-3 hydroxyl group. rsc.org The oxidation of the C-11 hydroxyl to a ketone has also been reported to yield analogues that retain antibacterial activity. nih.gov A recently developed iridium catalyst has shown high selectivity for oxidizing secondary hydroxyl groups in polyol-containing natural products like fusidic acid. acs.org

Esterification: The C-3 hydroxyl group has been esterified with various acyl groups. While some aliphatic esters led to a decrease in antibacterial activity, certain aromatic esters were well-tolerated or even enhanced activity. mdpi.com

Substitution of the C-16 Acetoxy Group: Replacement of the 16α-acetoxy group with other functionalities is a modification that can retain antibacterial activity. nih.gov

The ability to selectively modify these hydroxyl groups is crucial for any synthetic route targeting C-27, as they would likely require protection to prevent unwanted side reactions.

Manipulation of Double Bonds (C-17/C-20, C-24/C-25)

The two double bonds in the side chain of fusidic acid have also been subjects of synthetic manipulation. frontiersin.org

Saturation: Saturation of the C-24/C-25 double bond has been shown to produce derivatives that retain antibacterial activity. nih.gov Similarly, saturation of the C-17(20) double bond has been explored, leading to the formation of four stereoisomers. Interestingly, only the 17(S),20(S)-dihydro-fusidic acid isomer retained potency comparable to the parent compound, highlighting the importance of the side chain's spatial orientation. frontiersin.orgresearchgate.net

Cyclopropanation: Introduction of a spiro-cyclopropane ring at the C-17(20) position has been accomplished, resulting in an analogue with antibacterial activity similar to fusidic acid. frontiersin.orgmdpi.com

Ozonolysis: The C-24/C-25 double bond can be cleaved via ozonolysis to generate an aldehyde intermediate, which serves as a versatile precursor for the synthesis of a variety of side-chain modified analogues. nih.gov

These transformations demonstrate that the side chain is amenable to a range of chemical reactions, which is a prerequisite for introducing an oxo-functionality at the C-27 position.

Regioselective and Stereoselective Synthesis of Fusidic Acid Analogues

The synthesis of fusidic acid analogues often requires a high degree of regioselectivity and stereoselectivity to preserve or enhance biological activity.

Stereoselective Oxidation: As mentioned earlier, the Corey oxidation procedure provides a method for the stereoselective oxidation of the C-3 hydroxyl group. rsc.org The steric and electronic environment around the hydroxyl groups significantly influences the outcome of the reaction.

Stereoselective Reductive Amination: Reductive amination of 3,11-dioxo analogues of fusidic acid has been shown to proceed with high chemo- and stereoselectivity at the C-3 position, yielding 3-amino-substituted derivatives. mdpi.com

Control of Side-Chain Conformation: The synthesis of derivatives with modified C-17(20) and C-24(25) double bonds has underscored the critical role of the side chain's conformation for antibacterial activity. nih.govfrontiersin.orgresearchgate.net

Formal Total Synthesis Approaches to the Fusidane Skeleton

The complex, sterically congested structure of fusidic acid, characterized by its unusual chair-boat-chair conformation of the ABC-ring system, presents a significant challenge for total synthesis. nih.gov

Tetracyclic Ring System Synthesis: Early work by Dauben and colleagues described the total synthesis of the tetracyclic ring system of fusidic acid. cjnmcpu.comcolab.wsacs.org

Formal Total Synthesis: A formal total synthesis of fusidic acid was later reported, representing a significant milestone in the field. cjnmcpu.comresearchgate.netacs.org This involves the synthesis of a known degradation product of fusidic acid, thereby formally completing the total synthesis.

Novel Synthetic Strategies: More recent approaches have focused on developing novel and efficient strategies to construct the fusidane skeleton. These include the use of transannular Diels-Alder reactions and intermolecular/transannular Michael reaction cascades to stereoselectively build the ABC-ring system. colab.wsresearchgate.net

While these total synthesis routes are not yet practical for the large-scale production of fusidic acid or its derivatives, they provide invaluable insights into the construction of this complex natural product and pave the way for the synthesis of novel analogues that are not accessible through semi-synthesis from the natural product itself.

Structure Activity Relationship Sar Investigations

Impact of C-27 Oxidation on Biological Activity of Fusidic Acid Derivatives

Oxidation of the side chain of fusidic acid, particularly at the C-27 position, has been shown to significantly diminish its antimicrobial activity. Microbial transformation of fusidic acid by Cunninghamella echinulata has yielded hydroxylated derivatives, including 27-hydroxyfusidic acid. mdpi.comnih.govnih.gov Subsequent testing of these metabolites has consistently demonstrated a reduction in their biological potency.

Investigations into the antimicrobial activity of these oxidized derivatives revealed that hydroxylation at C-27 markedly decreases the efficacy of fusidic acid. mdpi.com For instance, 3-O-formyl-27-hydroxyfusidic acid, another metabolite, exhibited a minimum inhibitory concentration (MIC) of 1000 μg/mL against S. aureus, which is approximately 2000-fold higher than that of the parent fusidic acid and 400-fold higher than 27-hydroxyfusidic acid. acgpubs.orgresearchgate.net This drastic reduction indicates that the compound retained only a minute fraction of fusidic acid's original activity. acgpubs.org These findings underscore the importance of the methyl groups on the side chain for maintaining maximum antimicrobial activity. mdpi.comresearchgate.net

The following table summarizes the impact of C-27 oxidation on the antimicrobial activity of fusidic acid derivatives against S. aureus.

CompoundModificationRelative Activity Compared to Fusidic AcidReference(s)
27-hydroxyfusidic acidHydroxylation at C-27Decreased acgpubs.org, mdpi.com
3-O-formyl-27-hydroxyfusidic acidHydroxylation at C-27 and formylation at C-3Greatly diminished (retained ~0.038% of activity) acgpubs.org, researchgate.net

Critical Structural Determinants for Fusidic Acid and its Analogues

The biological activity of fusidic acid is not solely dependent on the integrity of its side chain; specific functional groups and conformational features throughout the molecule are also crucial.

Significance of C-3 Hydroxyl Group

The hydroxyl group at the C-3 position plays a pivotal role in the biological activity of fusidic acid. researchgate.net Its presence is considered crucial for the drug's efficacy. researchgate.net However, this position is also a key site for modification to potentially enhance potency. researchgate.netnih.govresearch-nexus.net Studies have shown that while some modifications can be tolerated, others lead to a significant loss of activity. For instance, the creation of aromatic esters at the 3-OH position has been explored, with some derivatives showing comparable or even improved antibacterial activity. mdpi.com Conversely, the introduction of a formyl group at C-3, as seen in 3-O-formyl-27-hydroxyfusidic acid, contributes to a substantial decrease in antimicrobial potency, confirming the importance of a free or appropriately substituted hydroxyl group at this position. acgpubs.org Some research has also indicated that modifications at the 3-OH position with short-chain alkyl or silicate (B1173343) esters and oximes could maintain antituberculosis activity. nih.gov

Role of C-21 Carboxylic Acid Group

The carboxylic acid group at the C-21 position is widely regarded as indispensable for the antibacterial and anti-mycobacterial activity of fusidic acid. researchgate.netnih.govresearch-nexus.netnih.govmdpi.com Structure-activity relationship studies have consistently demonstrated that modifications to this moiety, such as esterification, lead to inactive compounds. mdpi.com This highlights the critical role of the free carboxylic acid in the interaction with its molecular target, the elongation factor G (EF-G). researchgate.net The necessity of this group for activity has been a guiding principle in the design of new fusidic acid analogues.

Importance of Side Chain Conformation and Substituents

The conformation and nature of the side chain attached at C-17 are critical for the biological activity of fusidic acid. nih.govacs.orgacs.org The correct orientation of the side chain is necessary for antimicrobial efficacy, and there is limited bioactive space for this part of the molecule. frontiersin.org While early research suggested that most changes to the hydrophobic side chain diminish antibacterial activity, more recent studies have shown that certain modifications can be tolerated and may even lead to derivatives with improved resistance profiles. researchgate.net However, oxidation of the terminal methyl groups (C-26 and C-27) of the side chain has been shown to reduce or abolish activity. mdpi.comresearchgate.netnih.gov

Influence of the C-17/C-20 Double Bond

It was initially believed that the double bond between C-17 and C-20 was essential for the antibacterial activity of fusidic acid. google.comgoogleapis.com However, subsequent research has challenged this notion. Saturation of this double bond results in four possible stereoisomers, and it was discovered that only the 17(S),20(S)-dihydro-fusidic acid isomer retained potency comparable to the parent compound. nih.govacs.orgfrontiersin.org This finding indicates that the specific conformation of the side chain, rather than the presence of the double bond itself, is the crucial determinant for activity. acs.orgacs.org Furthermore, the introduction of a spiro-cyclopropane system at the Δ17(20) position, creating 17(S),20(S)-methano-FA, also resulted in a compound with antibacterial activity similar to fusidic acid. nih.govmdpi.com

Effects of Modifications on Ring B (C-6, C-7 Hydroxylations)

Modifications to Ring B of the fusidane nucleus, specifically hydroxylations at the C-6 and C-7 positions, have been shown to negatively impact antimicrobial activity. Microbial transformation can introduce hydroxyl groups at these positions, but the resulting derivatives consistently show diminished efficacy. researchgate.netresearchgate.net For example, cephalosporin (B10832234) P1, which is structurally related to fusidic acid and has hydroxyl groups on Ring B, is less potent. nih.gov However, the acetylation of these hydroxyl groups can have a positive effect on antibacterial activity. researchgate.net

Correlation between Structural Features and Molecular Target Binding Affinity

The antibacterial efficacy of fusidic acid and its derivatives is intrinsically linked to their ability to bind to the molecular target, elongation factor G (EF-G). This binding event stalls protein synthesis, ultimately leading to the inhibition of bacterial growth. Structure-activity relationship (SAR) studies have been instrumental in elucidating the critical structural motifs of the fusidic acid scaffold required for potent inhibitory activity. These investigations have revealed that even minor modifications to certain positions on the molecule can dramatically alter its binding affinity for EF-G and, consequently, its antibacterial potency.

The Impact of C-27 Position Modifications

A significant body of research has focused on modifications of the side chain of fusidic acid, including the methyl groups at positions C-26 and C-27. nih.gov These studies have consistently demonstrated that alterations at the C-27 position, in particular, have a profound and generally detrimental effect on antibacterial activity.

Hydroxylation at the C-27 position to form 27-hydroxyfusidic acid has been reported to significantly diminish or completely abolish antibacterial activity. nih.govtoku-e.com This loss of potency is attributed to a weakened interaction with the EF-G target. The introduction of a polar hydroxyl group at this position is believed to disrupt the optimal hydrophobic interactions within the binding pocket of EF-G, thereby reducing the binding affinity of the molecule.

While direct quantitative binding affinity data for 27-oxo-fusidic acid with EF-G is not extensively documented in publicly available literature, the established trend of C-27 modifications strongly suggests a similar, if not more pronounced, negative impact on binding. The introduction of a ketone group at C-27, creating this compound, would alter the stereochemistry and electronic properties of the side chain. This change would likely interfere with the precise conformational fit required for high-affinity binding to EF-G.

The following table summarizes the observed effects of modifications at the C-27 position on the antibacterial activity of fusidic acid, which serves as an indirect indicator of the binding affinity to EF-G.

CompoundModification at C-27Observed Antibacterial ActivityInference on EF-G Binding Affinity
Fusidic AcidUnmodified (Methyl group)PotentHigh
27-hydroxyfusidic acidHydroxylation (-OH)Significantly diminished or abolished nih.govtoku-e.comReduced
This compoundOxidation (=O)Expected to be significantly diminished or abolishedPresumed to be significantly reduced

Mechanistic Investigations at the Molecular and Cellular Level

Interaction of Fusidic Acid and Related Compounds with Elongation Factor G (EF-G)

Fusidic acid and its active derivatives exert their antibacterial effect by targeting a critical component of the bacterial protein synthesis machinery: the Elongation Factor G (EF-G). mdpi.compatsnap.comwikipedia.org EF-G is a translational GTPase essential for two key processes in protein synthesis: the translocation of peptidyl-tRNA from the ribosomal A-site to the P-site and the subsequent recycling of the ribosome. chemicalbook.commdpi.com

The interaction is highly specific. Fusidic acid binds to the ribosome-bound EF-G, but only after EF-G has hydrolyzed Guanosine-5'-triphosphate (GTP). wikipedia.orgnih.gov This action traps EF-G in a stable, intermediate complex with the ribosome and Guanosine diphosphate (B83284) (GDP). chemicalbook.commdpi.comnih.gov The binding site is located in an interdomain pocket of EF-G, which is formed only in the ribosome-bound state. pharmaffiliates.com This mechanism effectively stalls the factor on the ribosome, preventing its release and turnover for subsequent rounds of translocation. wikipedia.orgresearchgate.nettaylorandfrancis.com This specificity for bacterial EF-G, as opposed to its mammalian homolog EF-2, makes it a selective antibiotic. mdpi.com

Inhibition of Prokaryotic Protein Synthesis by Fusidic Acid Derivatives

The direct consequence of the stable fusidic acid-EF-G-ribosome complex is the cessation of bacterial protein synthesis. patsnap.comtoku-e.com By locking EF-G onto the ribosome, fusidic acid physically obstructs the progression of protein synthesis. mdpi.com This inhibition occurs at the elongation phase, where the movement of the ribosome along the messenger RNA (mRNA) is halted because EF-G cannot dissociate to allow the next codon to enter the A-site. mdpi.comchemicalbook.comtoku-e.com

This interference disrupts the synthesis of essential proteins necessary for bacterial growth and replication, leading to a bacteriostatic effect where bacterial cells stop dividing. patsnap.comx-mol.com In addition to blocking polypeptide elongation, the sequestering of EF-G also impedes ribosome recycling, a process required to release ribosomes from the mRNA stop codon and make them available for new rounds of translation initiation. mdpi.commdpi.com

Allosteric Modulation of EF-G Activity

Fusidic acid's mechanism is a classic example of allosteric modulation. The binding of the antibiotic to EF-G induces and stabilizes a specific conformation that prevents the factor from completing its functional cycle. nih.gov After catalyzing translocation, EF-G must undergo significant conformational changes to release from the ribosome. wikipedia.orgnih.gov Fusidic acid's interaction prevents these necessary structural rearrangements, effectively locking EF-G in a post-translocation, pre-release state. mdpi.comnih.gov

The functional importance of EF-G's conformational dynamics is highlighted by resistance mechanisms. For instance, the resistance protein FusB binds to a different site on EF-G than fusidic acid. pharmaffiliates.com This binding allosterically induces changes in the dynamics and structure of EF-G, particularly in its domain III, which ultimately leads to the release of the factor from the fusidic acid-stalled ribosome. pharmaffiliates.comresearchgate.net This demonstrates that fusidic acid's inhibitory power relies on its ability to allosterically "freeze" a specific, non-productive conformation of EF-G.

Comparative Mechanistic Studies with 27-oxo-fusidic Acid and Fusidic Acid

While this compound is known as a metabolite of fusidic acid, specific mechanistic studies detailing its interaction with EF-G or its effect on protein synthesis are not prominently available in published literature. chemicalbook.com However, research into its immediate precursor, 27-hydroxy-fusidic acid, and other side-chain oxidized metabolites provides critical insights into how such modifications impact antibacterial activity.

Studies on the microbial biotransformation of fusidic acid by the fungus Cunninghamella echinulata have successfully isolated and characterized metabolites oxidized on the side chain, including 27-hydroxy-fusidic acid. nih.govnih.gov When these metabolites were tested for antimicrobial activity, they showed significantly lower efficacy compared to the parent fusidic acid. nih.govnih.gov

The research demonstrated that hydroxylation at the C-27 position decreases antimicrobial activity. nih.govresearchgate.net Further oxidation of the adjacent C-26 position to a formyl group (an aldehyde) diminishes activity, and subsequent oxidation to a carboxylic acid group abolishes it completely. researchgate.net These findings strongly suggest that the methyl groups on the side chain are crucial for maintaining maximum antibacterial potency. researchgate.net Molecular docking studies performed on these metabolites predicted that the introduction of hydrophilic groups, such as the hydroxyl at C-27, weakens the binding interaction with the EF-G target. nih.govnih.gov

Given that this compound contains a ketone group—an oxidation state between the alcohol (hydroxy) and carboxylic acid—it can be inferred from these related findings that its activity would also be significantly reduced compared to fusidic acid. The consistent loss of activity with any form of oxidation at this position points to the critical role of the unmodified side chain in the potent inhibition of EF-G.

Interactive Data Table: Antimicrobial Activity of Fusidic Acid and its Oxidized Metabolites

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for fusidic acid and its metabolites produced by Cunninghamella echinulata, as reported in the literature. nih.gov Lower MIC values indicate higher potency.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)M. intracellulare (ATCC 23068) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Fusidic Acid (Parent) 0.1254>64
27-hydroxy-fusidic acid 816>64
(24Z)-26-formylfusidic acid 1632>64
(24Z)-26-carboxyfusidic acid >64>64>64

Advanced Analytical Methodologies for Research

Spectroscopic Techniques for Structural Elucidation of 27-oxo-fusidic Acid and its Analogues

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular framework. nih.govmdpi.commdpi.com

In the analysis of fusidic acid derivatives, 1D NMR spectra, such as ¹H and ¹³C NMR, provide initial, crucial data. For instance, the ¹H-NMR spectrum of a related compound, 27-hydroxyfusidic acid, shows a characteristic singlet at δH 3.9 for the CH₂-27 protons, which is absent in the parent fusidic acid. nih.govresearchgate.net This indicates a modification at the C-27 position. Similarly, in the ¹³C-NMR spectrum, the C-27 signal is significantly deshielded, shifting from δC 25.7 in fusidic acid to δC 68.6 in the 27-hydroxy derivative, confirming the attachment of an oxygen atom. nih.govresearchgate.net

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating proton and carbon signals. In the case of 27-hydroxyfusidic acid, an HSQC experiment shows a clear correlation between the proton singlet at δH 3.9 and the carbon signal at δC 68.6, unequivocally confirming the hydroxylation at C-27. nih.govresearchgate.net Another 2D technique, the Correlation Spectroscopy (COSY) experiment, which shows proton-proton couplings, can help in determining isomeric forms. For example, the disappearance of the correlation between C-24 and C-27 protons in the COSY spectrum of 27-hydroxyfusidic acid suggests it is a (24E) isomer. nih.gov The structural assignment of these compounds is often further supported by comparing experimental chemical shifts with computed values. nih.govmdpi.com

Table 1: Selected NMR Data for Fusidic Acid and its 27-hydroxy Derivative nih.govresearchgate.net

AtomFusidic Acid (¹³C δc)27-hydroxyfusidic acid (¹³C δc)27-hydroxyfusidic acid (¹H δH)
C-25Deshielded in derivativeDeshielded-
C-26Shielded in derivativeShielded-
C-2725.768.63.9 (s, 2H)
Me-27--Absent (was 1.67 in parent)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-FTMS / ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), often coupled with Fourier Transform Mass Spectrometry (FTMS), is a powerful tool for determining the elemental composition of unknown compounds with high accuracy. nih.govmdpi.commdpi.com This technique is instrumental in identifying metabolites of fusidic acid, including this compound.

For example, in the analysis of 27-hydroxyfusidic acid, HRESI-FTMS data revealed a potassium adduct ion [M+K]⁺ at m/z 571.3030. nih.gov This corresponds to a molecular formula of C₃₁H₄₈O₇, indicating the addition of one oxygen atom to the parent fusidic acid (C₃₁H₄₈O₆). nih.gov This high-resolution data is crucial for confirming the molecular formula and supporting the structural assignments made by NMR. nih.govmdpi.comacgpubs.org HRESI-MS is frequently used alongside NMR to provide a complete and unambiguous structural elucidation of novel fusidic acid derivatives. acgpubs.org

Infrared (FTIR) and Raman Spectroscopy

Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. These methods are used to characterize the solid-state forms of fusidic acid and its derivatives. google.commdpi.com

FTIR spectroscopy can be used to identify characteristic vibrational modes associated with specific functional groups. For instance, the FTIR spectrum of fusidic acid shows characteristic peaks corresponding to its various functional groups. researchgate.net When fusidic acid is modified, such as in the formation of an inclusion complex, changes in the FTIR spectrum can confirm the interaction between the drug and the host molecule. researchgate.net Quantitative analysis of polymorphic mixtures of fusidic acid has been successfully performed using diffuse reflectance FTIR spectroscopy. science.gov

Raman spectroscopy offers complementary information to FTIR and is particularly useful for analyzing solid samples. google.com It can be used to differentiate between different crystalline forms (polymorphs) of a drug, as each form will have a unique Raman spectrum. google.commdpi.com

Chromatographic Methods for Isolation and Purity Assessment (HPLC, Flash Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its analogs from complex mixtures, such as those obtained from microbial transformations or synthetic reactions. mdpi.comresearchgate.netsemanticscholar.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of fusidic acid derivatives. lgcstandards.com It offers high resolution and sensitivity, making it suitable for determining the purity of a sample. For instance, the purity of synthesized fusidic acid bioisosteres has been determined to be greater than 95% using HPLC. HPLC methods can be validated according to ICH guidelines to ensure their accuracy, precision, and linearity for routine quality control. ijpra.com

Flash chromatography is a rapid and efficient method for the preparative separation of compounds. It is often used for the purification of fusidic acid derivatives from reaction mixtures on a larger scale than HPLC. uni-osnabrueck.de For example, after a synthetic reaction, flash chromatography on silica (B1680970) gel can be used to isolate the desired product from starting materials and byproducts.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry and conformational details. researchgate.netpensoft.netthieme-connect.de This technique has been instrumental in confirming the absolute configuration of fusidic acid and its derivatives. researchgate.net

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined. This provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of the atoms. For example, the structure and stereochemistry of a rearranged fusidic acid derivative were unequivocally determined by X-ray crystallography, which also confirmed the absolute configuration of the parent fusidic acid. researchgate.net The presence of a heavy atom in the crystal structure can aid in the determination of the absolute stereochemistry. caltech.edu

Thermal Analysis Techniques (DSC) for Solid-State Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature. mdpi.comresearchgate.netnih.govresearchgate.net DSC is particularly valuable for characterizing the solid-state properties of drugs like fusidic acid, including the identification of polymorphs and the determination of their thermal stability. mdpi.comnih.govresearchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of thermal events such as melting, crystallization, and solid-solid transitions. researchgate.net By analyzing the DSC thermogram of different solid forms of fusidic acid, researchers have been able to identify previously unreported polymorphic forms (Forms II and IV) and an amorphous form. nih.gov The melting points and enthalpies of fusion obtained from DSC can be used to differentiate between these forms and assess their relative stability. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Form Analysis

Powder X-ray Diffraction (PXRD) stands as a pivotal non-destructive analytical technique for the characterization of crystalline solids in pharmaceutical research and development. mdpi.comamericanpharmaceuticalreview.com Its application is crucial in the study of active pharmaceutical ingredients (APIs) like this compound, a metabolite of fusidic acid, to identify and differentiate its crystalline forms (polymorphs), as well as to distinguish them from amorphous states. mdpi.comchemicalbook.comresearchgate.net The crystalline structure of an API can significantly influence its physicochemical properties, including solubility, stability, and bioavailability, making PXRD an indispensable tool for ensuring drug quality and performance. mdpi.comamericanpharmaceuticalreview.com

The fundamental principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material under investigation. The atoms in the crystalline lattice diffract the X-rays in a predictable pattern, which is dependent on the specific arrangement of the atoms in the crystal structure. This diffraction pattern, recorded as a function of the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. americanpharmaceuticalreview.com

Detailed Research Findings

While specific, publicly available Powder X-ray Diffraction data for this compound is not prevalent in the reviewed literature, the analysis of related compounds, such as fusidic acid and its various derivatives, demonstrates the utility of this technique. mdpi.comresearchgate.net For these compounds, PXRD is routinely employed to assess their solid-state properties. researchgate.net The analysis typically reveals a series of diffraction peaks at characteristic 2θ angles, each with a corresponding d-spacing and relative intensity.

The presence of sharp peaks in a diffractogram is indicative of a crystalline material, whereas a broad, diffuse halo suggests an amorphous solid. americanpharmaceuticalreview.comresearchgate.net In the context of this compound research, PXRD would be instrumental in:

Polymorph Screening: Identifying if this compound can exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physical properties.

Crystallinity Assessment: Quantifying the degree of crystallinity in a sample, which is vital for process control and product stability.

Stability Studies: Monitoring for any changes in the crystalline structure of this compound under various stress conditions such as temperature, humidity, and light.

Quality Control: Ensuring batch-to-batch consistency of the crystalline form of this compound during manufacturing.

A hypothetical PXRD data table for a crystalline form of this compound would be structured as follows, illustrating the type of data obtained from the analysis.

Hypothetical PXRD Data for a Crystalline Form of this compound

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
8.510.4065
10.28.67100
12.86.9145
15.55.7180
18.94.6955
21.34.1770
24.63.6230

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The unique combination of peak positions and their relative intensities in the PXRD pattern provides a definitive identification of the specific crystalline form of this compound. Any variation in this pattern would signify the presence of a different polymorph or an impurity. The study of fusidic acid itself has shown the importance of such analyses, as different solid forms can impact its pharmaceutical properties. mdpi.com Therefore, the application of PXRD is a critical step in the comprehensive solid-state characterization of this compound.

Resistance Mechanisms in Target Organisms

Molecular Basis of Fusidic Acid Resistance

The primary mechanism of action of fusidic acid is the inhibition of bacterial protein synthesis. brieflands.comresearchgate.net It binds to the elongation factor G (EF-G) on the ribosome, preventing the release of the EF-G-GDP complex after translocation. oup.comwikipedia.org This action effectively stalls protein synthesis. oup.com Resistance in bacteria, particularly Staphylococcus aureus, arises from two main mechanisms: mutations in the gene encoding the drug target and the acquisition of protective proteins. asm.org

One of the primary mechanisms of fusidic acid resistance involves mutations within the chromosomal fusA gene, which encodes for the elongation factor G (EF-G). wikipedia.orgnih.gov These mutations lead to alterations in the structure of EF-G, which in turn reduces the binding affinity of fusidic acid to its target. oup.comnih.gov This form of resistance is typically associated with a significant increase in the minimum inhibitory concentration (MIC) of fusidic acid, often leading to high-level resistance. brieflands.comresearchgate.net

Point mutations in fusA are the most common type of chromosomal mutations leading to resistance. nih.gov These mutations result in amino acid substitutions in the EF-G protein. nih.gov Studies have identified numerous different amino acid substitutions in EF-G that confer fusidic acid resistance. nih.govnih.gov These mutations are frequently found in structural domain III of EF-G, with others located in domains I and V. brieflands.comnih.gov The frequency of spontaneous mutations in the fusA gene is estimated to be in the range of 1 in 10⁶ to 10⁸ colony-forming units (CFU). oup.com

Certain mutations in the fusA gene, particularly those in domain V of EF-G, can lead to a small-colony variant (SCV) phenotype in S. aureus. nih.gov These SCV mutants, in addition to fusidic acid resistance, exhibit reduced susceptibility to aminoglycosides and may have specific growth requirements, such as hemin (B1673052) auxotrophy. nih.gov

Table 1: Examples of fusA Gene Mutations and Associated Resistance Levels
Amino Acid SubstitutionLocation in EF-GEffect on Fusidic Acid SusceptibilityAssociated Phenotype
L461KDomain IIIHigh-level resistance (MIC > 256 µg/mL) pnas.orgNormal colony size asm.org
H457YDomain IIIHigh-level resistance (MIC 64 µg/mL) nih.govoup.comNormal colony size asm.org
P406LDomain IIIResistance nih.govNormal colony size asm.org
Mutations in Domain VDomain VResistance nih.govSmall-colony variant (SCV) nih.gov

A second major mechanism of fusidic acid resistance is mediated by the acquisition of mobile genetic elements, such as plasmids, that carry resistance genes. oup.comnih.gov The most well-characterized of these are the fusB-family genes, which include fusB, fusC, and fusD. brieflands.comasm.org These genes encode for proteins that protect the drug target, EF-G, from the action of fusidic acid. asm.orgpnas.org This type of resistance is typically associated with low-level resistance to fusidic acid. brieflands.comresearchgate.net

The FusB protein, and its homologues, confer resistance by binding directly to EF-G. pnas.orgnih.gov This interaction does not prevent fusidic acid from binding to EF-G but rather induces a conformational change in EF-G that facilitates its release from the ribosome, even when fusidic acid is bound. wikipedia.orgpnas.org This allows protein synthesis to continue. pnas.org The fusB gene has been found on plasmids, such as pUB101, and can also be located on transposon-like elements or within pathogenicity islands in the bacterial chromosome. brieflands.comnih.gov

The prevalence of fusB and fusC as resistance determinants varies geographically. brieflands.com For instance, fusB has been reported as the predominant mechanism in some regions, while fusC is more common in others. brieflands.com The fusD gene is considered an intrinsic resistance factor in Staphylococcus saprophyticus. brieflands.comnih.gov

Table 2: Characteristics of Plasmid-Mediated Fusidic Acid Resistance
Resistance Gene FamilyMechanism of ActionGenetic LocationLevel of Resistance
FusBTarget protection via binding to EF-G asm.orgpnas.orgPlasmids (e.g., pUB101), transposons, pathogenicity islands brieflands.comnih.govLow-level brieflands.comresearchgate.net
FusCTarget protection via binding to EF-G asm.orgPlasmids, chromosome brieflands.comkarger.comLow-level brieflands.comkarger.com
FusDTarget protection via binding to EF-G nih.govChromosome (intrinsic in S. saprophyticus) brieflands.comnih.govLow-level researchgate.net

Chromosomal Mutations in fusA Gene Encoding EF-G

Mechanisms of Reduced Susceptibility to Fusidic Acid Derivatives

The development of fusidic acid derivatives aims to overcome existing resistance mechanisms and expand the spectrum of activity. However, cross-resistance between fusidic acid and its derivatives can occur. For example, studies on cephalosporin (B10832234) P1, a compound structurally related to fusidic acid, have shown that the primary mechanisms of resistance to fusidic acid also confer resistance to this derivative. oup.com

Specifically, both chromosomal mutations in the fusA gene and the plasmid-mediated resistance conferred by fusB result in cross-resistance to cephalosporin P1. oup.com Clinical isolates of S. aureus with either fusA mutations or the presence of the fusB determinant exhibit reduced susceptibility to both fusidic acid and cephalosporin P1. oup.com This indicates that modifications to the fusidic acid scaffold must be substantial enough to evade these established resistance mechanisms. In some cases, efflux pumps, such as the AcrAB system in Escherichia coli, have also been implicated in conferring resistance to both fusidic acid and its derivatives. oup.com

Strategies to Mitigate Resistance Development through Chemical Modification

Chemical modification of the fusidic acid molecule is a key strategy to combat the development of resistance. mdpi.com The goal of these modifications is to create new analogues with improved potency, an altered spectrum of activity, and the ability to circumvent existing resistance mechanisms. mdpi.com

One approach involves the synthesis of new derivatives with modifications at various positions on the fusidic acid scaffold. nih.gov For example, the introduction of polyamine moieties into the fusidane triterpenoid (B12794562) structure has been shown to expand the spectrum of antimicrobial activity to include Gram-negative pathogens. mdpi.com These modifications may not only enhance the interaction with the primary target, EF-G, but also introduce new mechanisms of action, such as membrane disruption. mdpi.com Molecular docking studies suggest that certain substituents can increase the stability of the complex formed between the fusidic acid derivative and its biological target. mdpi.com

Another strategy is to develop derivatives that are less susceptible to the effects of resistance mechanisms. This could involve creating compounds that bind to EF-G in a way that is not affected by the protective action of FusB-family proteins or designing molecules that are poor substrates for efflux pumps. The synthesis of N-substituted analogues of fusidic acid is considered a promising direction for developing new antibacterial agents with improved properties. mdpi.com Furthermore, combining fusidic acid or its derivatives with other compounds, such as membrane-permeabilizing agents like colistin, has shown promise in enhancing activity against otherwise resistant Gram-negative bacteria. mdpi.com

Computational and Structural Biology Approaches

Molecular Docking Studies of 27-oxo-fusidic Acid and Related Analogues with EF-G

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of fusidic acid and its derivatives, docking studies are primarily focused on their interaction with the bacterial target, elongation factor G (EF-G). mdpi.comfrontiersin.org EF-G is a crucial protein in bacterial protein synthesis, and its inhibition by fusidic acid halts the translocation step, thereby stopping bacterial growth. mdpi.comfrontiersin.org

Studies involving various fusidic acid (FA) derivatives have been conducted to investigate the interactions between the ligands and the EF-G protein of Staphylococcus aureus. frontiersin.orgresearchgate.net These analyses show that the carboxyl group of the FA derivatives plays a significant role in the binding interactions within the protein's binding pocket. nih.gov For instance, docking of derivatives like FA-8, FA-9, FA-20, and FA-22 into the EF-G binding site revealed key interactions that stabilize the complex. researchgate.netnih.gov While initial design efforts were sometimes limited by the difficulty of finding a static structure that replicates X-ray crystallography data of FA bound to EF-G-ribosome complexes, recent cryo-EM structures have provided more accurate models for these simulations. mdpi.comresearchgate.net

Beyond antibacterial applications, docking studies have also been performed on the EF-G homologues in Plasmodium falciparum (the parasite causing malaria) to explore the antiplasmodial activity of FA derivatives. rsc.org In one such study, the most active derivative, compound 18 , was docked into homology models of both the apicoplast (PfEF-GAp) and mitochondrial (PfEF-GMit) EF-G. rsc.org The results indicated that this derivative had a slightly better docking score than fusidic acid itself, suggesting its improved antiplasmodial activity may stem from a stronger binding affinity to plasmodial EF-G. rsc.org

Although specific docking studies focusing solely on this compound are not extensively detailed, the established methodologies for other analogues provide a clear framework. Such studies on this compound would be essential to predict its binding orientation and affinity with EF-G, comparing its interaction profile to that of the parent fusidic acid and other derivatives.

CompoundTarget ProteinDocking Score (kcal/mol)Key Finding
Fusidic AcidPfEF-GAp-6.7Serves as a baseline for comparing derivatives. rsc.org
Fusidic AcidPfEF-GMit-6.3Slightly lower score compared to the apicoplast target. rsc.org
Compound 18 (derivative)PfEF-GAp-7.5Improved docking score suggests better binding affinity. rsc.org
Compound 18 (derivative)PfEF-GMit-7.1Shows stronger interaction than the parent compound. rsc.org

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of protein-ligand interactions over time. This technique has been employed to investigate the binding mechanism of fusidic acid and its derivatives with EF-G, including how drug resistance mutations affect this interaction. researchgate.netmdpi.com By simulating the atomic movements of the system, MD can reveal conformational changes, binding stability, and the energetics of the interaction. nih.gov

Recent studies have used MD simulations to analyze the molecular mechanism of fusidic acid against both wild-type EF-G and various mutant versions associated with resistance. researchgate.netmdpi.com These simulations track metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of specific residues. researchgate.net For example, simulations of FA with wild-type and mutant EF-Gs (such as F88L and L461K) help to clarify how these mutations impact the binding affinity and the stability of the FA-locked conformation. researchgate.netmdpi.com

Furthermore, MD simulations combined with molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) computations can calculate the binding free energies, providing a quantitative measure of the interaction strength. semanticscholar.org Van der Waals interactions have been identified as playing a major role in the spontaneous binding process between fusidic acid and its stabilizers in formulations. nih.gov

Pharmacophore Modeling for Rational Design of Fusidic Acid Derivatives

Pharmacophore modeling is a powerful ligand-based drug design approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This method is particularly useful when a high-resolution structure of the biological target is unavailable or when designing new molecules based on a set of known active compounds. acs.org

For fusidic acid derivatives, pharmacophore models have been successfully established based on compounds with significant antibacterial activity. researchgate.netnih.gov In one study, a model was generated from nineteen active FA derivatives. researchgate.netfrontiersin.org This model identified the common structural characteristics crucial for activity, which were determined to be six hydrophobic centers, two hydrogen bond acceptor centers, and a negative electronic center located around the C-21 field of the molecule. researchgate.netnih.govfrontiersin.org

Once a pharmacophore model is validated, it can be used as a 3D query to screen virtual libraries of compounds or to guide the design of new derivatives. researchgate.netresearchgate.net Newly designed derivatives can be mapped onto the pharmacophore to predict their potential activity. researchgate.net For example, several designed FA derivatives showed high Qfit values (a measure of how well a molecule fits the pharmacophore), indicating a high probability of being active. researchgate.netfrontiersin.org This approach streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. acs.org

Pharmacophore FeatureCountDescription
Hydrophobic Center (HY)6Represents hydrophobic regions of the molecule essential for binding. researchgate.netfrontiersin.org
Hydrogen Bond Acceptor (AA)2Indicates sites that can accept hydrogen bonds from the protein target. researchgate.netfrontiersin.org
Negative Center (NC)1Represents a negatively charged or electron-rich region, typically around the C-21 carboxyl group. researchgate.netfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By correlating physicochemical properties or structural features with activity, QSAR models can predict the effectiveness of unsynthesized molecules. researchgate.net

For fusidic acid derivatives, 3D-QSAR studies have been conducted to guide the development of novel antibacterial and antiplasmodial agents. researchgate.netacs.org These studies often use methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. researchgate.netfrontiersin.org The process involves aligning a set of molecules (a training set) with known activities and then generating a statistical model that relates their 3D properties (e.g., steric, electrostatic, hydrophobic fields) to their biological potency. nih.gov

In one such study, a 3D-QSAR model was developed for a series of FA derivatives to explore their structure-activity relationships. researchgate.net Another study developed a 3D-QSAR model based on the antiplasmodial activity of 61 previously synthesized FA derivatives, which was then used to screen a combinatorial library for new potential hits. acs.orgfrontiersin.org This approach led to the successful identification and synthesis of several new derivatives with superior antiplasmodial activity compared to the parent fusidic acid. acs.orgresearchgate.net

QSAR analysis of a series including this compound would help quantify the impact of the C-27 modification on antibacterial activity. By building a robust model, researchers could predict how further modifications to the fusidic acid scaffold might enhance potency, providing a rational basis for future drug design efforts.

Future Research Directions

Elucidation of Complete Biosynthetic Pathways of Fusidane-Type Compounds

A thorough understanding of the biosynthetic pathways of fusidane-type antibiotics is fundamental to unlocking their full potential. While significant progress has been made in elucidating the biosynthesis of fusidic acid, helvolic acid, and cephalosporin (B10832234) P1, there are still gaps in our knowledge. nih.govnih.govresearchgate.net Future research should focus on a systematic and comprehensive unraveling of the entire biosynthetic cascade for a wider range of fusidane compounds. This includes identifying and characterizing all the enzymes involved, from the initial cyclization of (3S)-2,3-oxidosqualene to the final tailoring reactions that create structural diversity. nih.govresearchgate.net

Key areas of investigation include:

Identification of Novel Gene Clusters: Genome mining of various fungal species is likely to reveal novel biosynthetic gene clusters (BGCs) for fusidane-type compounds. nih.govresearchgate.net

Characterization of Tailoring Enzymes: A detailed functional analysis of the tailoring enzymes, such as P450 monooxygenases, acetyltransferases, and dehydrogenases, will provide insights into the generation of diverse chemical scaffolds. researchgate.netresearchgate.net

Understanding Regulatory Mechanisms: Investigating the regulatory networks that control the expression of these gene clusters will be crucial for optimizing the production of desired compounds.

The elucidation of these pathways will not only deepen our fundamental understanding of fungal secondary metabolism but also provide the genetic tools necessary for combinatorial biosynthesis and metabolic engineering approaches. nih.govcjnmcpu.com

Exploration of Novel Biotransformation Pathways for Structural Diversity

Biotransformation offers a powerful and environmentally friendly strategy for generating novel derivatives of fusidic acid and other fusidanes. Microorganisms, particularly fungi, possess a vast arsenal (B13267) of enzymes capable of performing highly specific chemical modifications on complex molecules. researchgate.netresearchgate.net

Future research in this area should aim to:

Screen a Diverse Range of Microorganisms: A systematic screening of different microbial strains for their ability to transform fusidic acid and its analogues could lead to the discovery of previously unknown reactions and novel metabolites. researchgate.netresearchgate.net

Isolate and Characterize Novel Enzymes: Identifying and characterizing the specific enzymes responsible for these biotransformations will enable their use in targeted enzymatic synthesis. uni-osnabrueck.de

Investigate Unprecedented Reactions: The discovery of novel reactions, such as the formylation of fusidic acid by Cunninghamella echinulata, highlights the potential for finding unique biocatalytic transformations. researchgate.netacgpubs.org

By exploring the metabolic capabilities of a wider range of organisms, researchers can expand the chemical space of fusidane antibiotics, potentially leading to compounds with improved properties.

Development of Chemoenzymatic Synthetic Routes to Oxidized Fusidanes

The chemical synthesis of complex natural products like oxidized fusidanes is often challenging due to their intricate stereochemistry and multiple functional groups. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising solution. researchgate.netu-tokyo.ac.jp

Key future directions include:

Modular Synthetic Strategies: Developing modular synthetic routes will allow for the rapid and efficient generation of a variety of oxidized fusidane analogues. nih.gov This approach involves creating key intermediates that can be further modified using a combination of chemical and enzymatic steps.

Late-Stage C-H Oxidation: The use of enzymes, particularly P450 monooxygenases, for the selective oxidation of C-H bonds at late stages of a synthetic sequence is a powerful tool for creating structural diversity. researchgate.net

These hybrid strategies will not only facilitate the synthesis of known oxidized fusidanes but also enable the creation of entirely new structures that are inaccessible through purely chemical or biological methods.

Advanced Structural Biology Studies of EF-G Interactions with Fusidic Acid Metabolites

Fusidic acid's primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the elongation factor G (EF-G) on the ribosome. mdpi.comfrontiersin.orgbohrium.com Understanding the precise molecular interactions between EF-G and fusidic acid metabolites, such as 27-oxo-fusidic acid, is crucial for designing more potent and selective antibiotics.

Future research should leverage advanced structural biology techniques to:

Determine High-Resolution Structures: Obtaining high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of the ribosome-EF-G complex bound to various fusidic acid metabolites will provide detailed insights into their binding modes. researchgate.netnih.gov

Analyze Structure-Activity Relationships (SAR): Correlating the structural data with the biological activity of different derivatives will help to identify the key functional groups and structural features required for potent inhibition. frontiersin.orgresearchgate.net

Investigate Resistance Mechanisms: Studying the structural basis of fusidic acid resistance, often caused by mutations in EF-G, can inform the design of new derivatives that are less susceptible to these resistance mechanisms. bohrium.comnih.gov

These studies will provide a rational basis for the design of novel fusidane antibiotics with improved efficacy and a reduced propensity for resistance development.

Investigation of Non-Target-Based Biological Activities in Non-Human Systems (excluding clinical trials)

While the primary target of fusidic acid is EF-G, there is growing evidence that fusidic acid and its derivatives may possess other biological activities. researchgate.netnih.gov Exploring these non-target-based effects in non-human systems could reveal new therapeutic applications for this class of compounds.

Areas for future investigation include:

Antifungal and Antiparasitic Activity: Some fusidic acid derivatives have shown promising activity against fungi and parasites. researchgate.netnih.gov Further screening and mechanistic studies are warranted to explore this potential.

Anti-inflammatory Properties: Fusidic acid has been reported to have anti-inflammatory effects, and this activity should be further investigated for its derivatives in various non-human models of inflammation. nih.gov

Efflux Pump Inhibition: Investigating whether fusidic acid derivatives can inhibit bacterial efflux pumps could lead to the development of combination therapies that restore the efficacy of other antibiotics. acs.org

It is important to note that these investigations should be confined to non-human systems to explore the fundamental biological properties of these compounds without entering the realm of clinical applications. This foundational research will be critical in identifying new leads for future drug development programs.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 27-oxo-fusidic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves oxidative modifications of fusidic acid using agents like Jones reagent or microbial enzymes. Yield optimization requires precise control of temperature (e.g., 25–40°C), solvent polarity (e.g., acetone/water mixtures), and stoichiometric ratios. Purity is assessed via HPLC with UV detection (λ = 210–254 nm) and corroborated by NMR (¹H/¹³C) to confirm structural integrity .

Q. How is this compound characterized spectroscopically, and what analytical thresholds validate its identity?

  • Methodological Answer : Key techniques include:

  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 519.3).
  • NMR : ¹H NMR signals for the oxo group (δ ~2.1–2.3 ppm) and C-27 carbonyl (δ ~207–210 ppm in ¹³C).
  • Purity Criteria : ≥95% purity via reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution .

Q. What in vitro models are commonly used to assess the antibacterial activity of this compound?

  • Methodological Answer : Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Broth microdilution against Staphylococcus aureus (ATCC 29213) with CLSI guidelines.
  • Time-Kill Curves : Log-phase bacterial cultures exposed to 1×–4× MIC, with viability monitored over 24 hours.
  • Synergy Testing : Checkerboard assays with β-lactams or vancomycin to calculate fractional inhibitory concentration indices (FICI) .

Advanced Research Questions

Q. How do structural modifications at C-27 impact fusidic acid’s binding affinity to elongation factor-G (EF-G)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) compare binding poses of 27-oxo derivatives with wild-type fusidic acid. Key metrics include:

  • Binding Energy : ΔG calculations for EF-G/ribosome complexes.
  • Hydrogen Bonding : Interactions with residues like Lys439 and Asp436.
  • Experimental Validation : Correlate docking results with MIC shifts in EF-G mutant strains .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across species?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to assess interspecies variability. Key steps:

  • Meta-Analysis : Pool data from rodent and primate studies, adjusting for dose normalization (mg/kg vs. body surface area).
  • Compartmental Modeling : Use NONMEM for species-specific clearance rates and volume of distribution.
  • In Silico Extrapolation : PBPK models (e.g., GastroPlus) to predict human pharmacokinetics .

Q. How can researchers address bacterial resistance mechanisms specific to this compound derivatives?

  • Methodological Answer : Combine genomic and phenotypic approaches:

  • Whole-Genome Sequencing : Identify mutations in fusA (EF-G) or plasmid-borne resistance genes (e.g., fusB).
  • Transcriptomics : RNA-seq to detect efflux pump upregulation (e.g., norA in S. aureus).
  • Chemical Rescue Assays : Co-administration with efflux inhibitors (e.g., reserpine) to restore activity .

Q. What experimental designs minimize off-target effects in studies evaluating this compound’s anti-inflammatory properties?

  • Methodological Answer : Use dual-reporter systems (e.g., NF-κB/AP-1 luciferase in RAW 264.7 macrophages) to distinguish specific inhibition. Include:

  • Dose-Response Curves : IC₅₀ calculations for TNF-α vs. cytotoxicity (MTT assays).
  • Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to rule out non-specific kinase inhibition .

Methodological Guidance for Data Analysis

Q. How should researchers handle variability in MIC values across independent studies of this compound?

  • Answer : Apply statistical harmonization:

  • Standardized Protocols : Adopt CLSI/EUCAST guidelines for inoculum preparation and endpoint criteria.
  • Interlaboratory Calibration : Use reference strains (e.g., S. aureus ATCC 25923) as internal controls.
  • Mixed-Effects Models : Account for lab-to-lab variability using R/Brms or SAS PROC MIXED .

Q. What criteria validate the use of this compound in in vivo infection models?

  • Answer : Ensure:

  • Dose Justification : Align with human-equivalent doses (HED) derived from allometric scaling.
  • PK/PD Targets : Achieve free drug AUC/MIC > 25–30 in murine thigh models.
  • Histopathology : Assess target tissue toxicity (e.g., liver/kidney function markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.